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Authored for: Researchers, Scientists, and Drug Development Professionals Core Subject:

LML134 (1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-

carboxylate) Abstract: LML134 is a novel, potent, and selective histamine H3 receptor (H3R)

inverse agonist developed for the treatment of excessive sleep disorders.[1][2] Its therapeutic

rationale is based on achieving high receptor occupancy followed by rapid disengagement, a

profile designed to enhance wakefulness without causing mechanism-related insomnia.[3][4]

This document provides a comprehensive technical overview of the selectivity profile of

LML134 against its primary target and a range of off-target receptors, supported by detailed

experimental methodologies and pathway visualizations.

Quantitative Selectivity Profile
The selectivity of LML134 is a critical attribute, ensuring its targeted action on the histamine H3

receptor while minimizing potential off-target effects. Extensive screening has confirmed its

high specificity. The high selectivity of LML134 for the H3R was validated in a broad screen of

137 targets, which included the hERG channel and other histamine receptor subtypes (H1, H2,

and H4).[1] A separate safety panel of 56 additional targets also revealed no significant

affinities.[3]

The quantitative data for key targets are summarized in Table 1.
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Target Assay Type Parameter Value (nM) Value (µM) Reference

Human H3

Receptor

Functional

(cAMP)
Kᵢ 0.3 0.0003 [1][3]

Human H3

Receptor

Radioligand

Binding
Kᵢ 12 0.012 [1][3]

Human H1

Receptor
Functional IC₅₀ >30,000 >30 [3]

Human H2

Receptor
Functional IC₅₀ >30,000 >30 [3]

Human H4

Receptor
Functional IC₅₀ >30,000 >30 [3]

hERG

Channel
Patch-Clamp IC₅₀ >30,000 >30 [3]

Note: The Kᵢ values for the human H3 receptor were determined in distinct functional (cAMP)

and radioligand binding assays, reflecting the compound's potency in both a cellular functional

context and a direct binding context.[1][3]

Histamine H3 Receptor (H3R) Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples primarily to the

Gαi/o subunit.[5] It exhibits high constitutive activity, meaning it can signal without being bound

by an agonist.[5] The H3R functions predominantly as a presynaptic autoreceptor on

histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a

heteroreceptor on non-histaminergic neurons, modulating the release of other key

neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[7]

LML134 acts as an inverse agonist. Instead of merely blocking agonists, it binds to the H3R

and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[8] This

action inhibits the downstream Gαi/o signaling cascade, leading to the disinhibition of adenylyl

cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and consequently, an enhanced

release of histamine and other neurotransmitters.[5][6] This neurochemical effect is the basis

for its wakefulness-promoting properties.
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Preparation

Assay Execution

Data Analysis

Prepare H3R-expressing
cell membranes

Combine Membranes, Radioligand,
and LML134 in 96-well plate

Serially dilute
LML134

Prepare Radioligand
([3H]-NAMH)

Incubate to reach
equilibrium (e.g., 90 min at 25°C)

Rapid vacuum filtration
(separates bound from free)

Wash filters with
ice-cold buffer

Quantify radioactivity
(Scintillation Counting)

Plot % Inhibition vs.
[LML134]

Calculate IC50 via
non-linear regression

Convert IC50 to Ki using
Cheng-Prusoff equation
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Stimulate adenylyl cyclase
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Plot Signal vs.
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Report as Functional Ki
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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